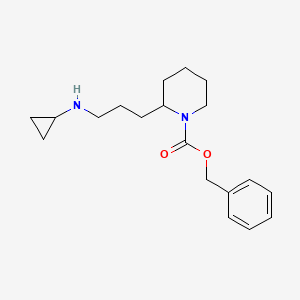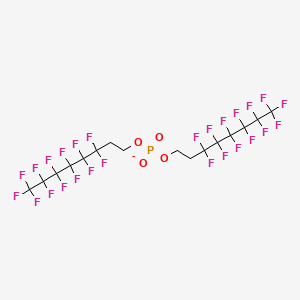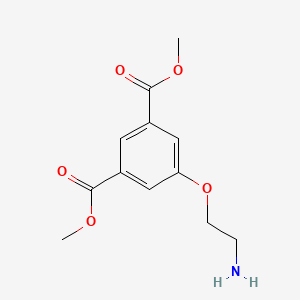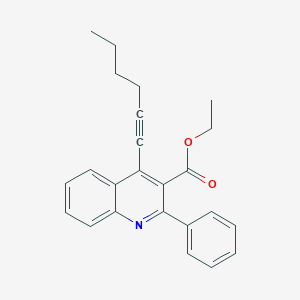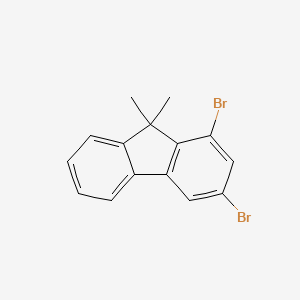
1,3-Dibromo-9,9-dimethyl-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-9,9-dimethyl-9H-fluorene is an organic compound with the molecular formula C15H12Br2. It is a derivative of fluorene, where two bromine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached at the 9 position. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-9,9-dimethyl-9H-fluorene can be synthesized through a multi-step process involving the bromination of 9,9-dimethylfluorene. The typical synthetic route includes:
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
1,3-Dibromo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium t-butoxide (NaOtBu) in dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products Formed
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Coupling Products: Biaryl compounds with extended π-conjugation.
科学研究应用
1,3-Dibromo-9,9-dimethyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a precursor for organic semiconducting polymers in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers for optoelectronic applications.
Chemical Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1,3-dibromo-9,9-dimethyl-9H-fluorene in its applications involves its ability to participate in π-conjugation and electron delocalization. The bromine atoms and methyl groups influence the electronic properties of the fluorene core, making it suitable for use in electronic devices. The compound’s molecular targets and pathways are primarily related to its role in forming conductive and semiconductive materials .
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another brominated fluorene derivative with bromine atoms at the 2 and 7 positions.
3-Bromo-9,9-dimethylfluorene: A monobrominated derivative with a single bromine atom at the 3 position.
Uniqueness
1,3-Dibromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine atoms, which affects its reactivity and electronic properties. This makes it particularly useful in applications requiring precise control over molecular structure and electronic behavior .
属性
分子式 |
C15H12Br2 |
|---|---|
分子量 |
352.06 g/mol |
IUPAC 名称 |
1,3-dibromo-9,9-dimethylfluorene |
InChI |
InChI=1S/C15H12Br2/c1-15(2)12-6-4-3-5-10(12)11-7-9(16)8-13(17)14(11)15/h3-8H,1-2H3 |
InChI 键 |
CNHBIFPBRDZMCG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


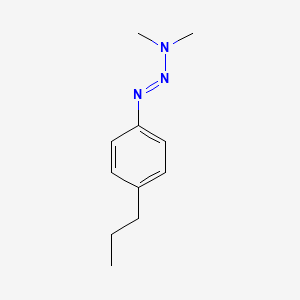

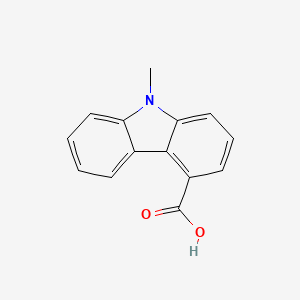

![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
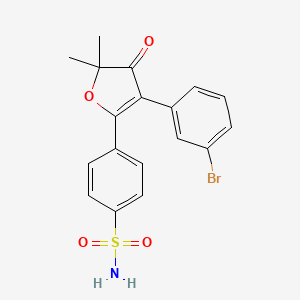
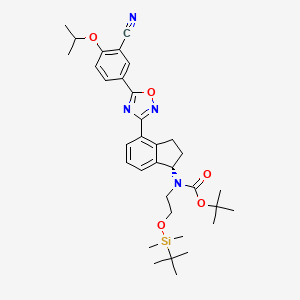
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)


